2-[({4-[(1-Hydroxycyclohexyl)ethynyl]phenyl}carbonyl)amino]butanoic acid
Overview
Description
2-[({4-[(1-Hydroxycyclohexyl)ethynyl]phenyl}carbonyl)amino]butanoic acid is an organic compound characterized by its unique structure, which includes a cyclohexyl group, an ethynyl linkage, and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({4-[(1-Hydroxycyclohexyl)ethynyl]phenyl}carbonyl)amino]butanoic acid typically involves multiple steps, starting with the preparation of the cyclohexyl and benzoyl intermediates. The key steps include:
Formation of the Cyclohexyl Intermediate: This involves the hydroxylation of cyclohexane to produce 1-hydroxycyclohexane.
Benzoylation: The attachment of the benzoyl group to the ethynylated cyclohexyl intermediate.
Amidation: The final step involves the reaction of the benzoylated intermediate with butanoic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[({4-[(1-Hydroxycyclohexyl)ethynyl]phenyl}carbonyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone, while reduction may produce cyclohexanol.
Scientific Research Applications
2-[({4-[(1-Hydroxycyclohexyl)ethynyl]phenyl}carbonyl)amino]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[({4-[(1-Hydroxycyclohexyl)ethynyl]phenyl}carbonyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-({4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}amino)propanoic acid
- 2-({4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}amino)pentanoic acid
- 2-({4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}amino)hexanoic acid
Uniqueness
2-[({4-[(1-Hydroxycyclohexyl)ethynyl]phenyl}carbonyl)amino]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[4-[2-(1-hydroxycyclohexyl)ethynyl]benzoyl]amino]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-2-16(18(22)23)20-17(21)15-8-6-14(7-9-15)10-13-19(24)11-4-3-5-12-19/h6-9,16,24H,2-5,11-12H2,1H3,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXOIUBCCXUVFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)C#CC2(CCCCC2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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